(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-21-16-3-2-12(10-15(16)18)17(20)19-7-4-13(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQBOEZXUHDQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting its implications in treating various disorders.

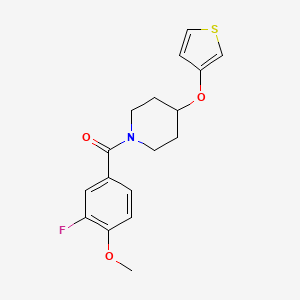

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperidine ring substituted with a thiophenyl ether and a methanone group, which is crucial for its biological activity.

The primary mechanism through which this compound exhibits biological activity involves its interaction with specific receptors and enzymes:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a critical role in the metabolism of glucocorticoids. Inhibition can lead to beneficial effects in metabolic syndrome, type 2 diabetes, and obesity by modulating cortisol levels .

- Dopamine Receptor Modulation : Similar compounds have shown activity at dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders. The structure suggests potential agonistic or antagonistic effects that warrant further exploration .

Biological Activity Summary

The biological activities of the compound can be summarized as follows:

| Activity | Target | Effect |

|---|---|---|

| Inhibition of 11β-HSD1 | Metabolic pathways | Reduces cortisol metabolism; potential anti-diabetic effects |

| Interaction with D3 dopamine receptors | Neuropsychiatric disorders | May alleviate symptoms associated with depression and anxiety |

Case Studies and Research Findings

- Metabolic Syndrome Treatment : A study highlighted that similar compounds effectively reduced metabolic syndrome parameters in animal models by inhibiting 11β-HSD1. This suggests that this compound could have analogous effects .

- Neuroprotective Effects : Research on related compounds indicated neuroprotective properties through modulation of dopamine receptors. For instance, a study demonstrated that selective D3 receptor agonists could protect dopaminergic neurons from degeneration, suggesting potential therapeutic applications for this compound in neurodegenerative diseases .

- Antimicrobial Activity : Although not primarily studied for antimicrobial properties, derivatives of similar structures have shown activity against various bacterial strains, indicating a broader spectrum of potential applications .

Scientific Research Applications

Research indicates that this compound may exert its biological effects through several mechanisms:

1. Inhibition of Protein Kinases

Similar compounds have shown efficacy in modulating protein kinase activities, which are crucial in cellular signaling pathways related to cancer and other diseases.

2. Antioxidant Properties

The methoxy group on the phenyl ring may contribute to antioxidant activities, potentially protecting cells from oxidative stress.

3. Neurotransmitter Modulation

The piperidine structure is often associated with modulation of neurotransmitter systems, suggesting potential applications in neuropharmacology.

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| PI3Kδ Inhibition | IC50 = 14 nM | |

| CYP Enzyme Interaction | Moderate inhibition | |

| Cholinesterase Activation | Active at ≤10 μM |

Case Studies

Several studies have investigated the effects of compounds structurally related to (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone on various biological systems:

Cancer Research

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents for oncology applications.

Neuropharmacological Effects

A study assessing the impact of piperidine derivatives found that they showed promise in modulating dopamine receptors, indicating potential use in treating neurodegenerative disorders.

Enzymatic Profiles

Profiling studies on related compounds revealed a broad spectrum of enzymatic interactions, highlighting their potential as multi-target drugs in complex diseases such as diabetes and cardiovascular disorders.

Summary of Applications

The compound this compound has potential applications in:

- Cancer Therapy: Due to its cytotoxic effects on cancer cell lines.

- Neuropharmacology: As a modulator for neurotransmitter systems.

- Antioxidant Research: For its protective effects against oxidative stress.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and methoxy group are primary sites for oxidation:

-

Thiophene oxidation : Under acidic conditions with hydrogen peroxide, the thiophene sulfur undergoes oxidation to form sulfoxides (e.g., thiophene-S-oxide) or sulfones (e.g., thiophene-S,S-dioxide).

-

Methoxy group demethylation : Strong oxidizing agents like chromium trioxide can cleave the methoxy group to yield a phenolic derivative .

Table 1: Oxidation Reaction Parameters

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Thiophene sulfur | H₂O₂ (30%) | H₂SO₄, 60°C, 4 hr | Thiophene-S-oxide |

| Methoxy group | CrO₃ | Acetic acid, reflux | 3-Fluoro-4-hydroxyphenyl derivative |

Reduction Reactions

The central ketone group is susceptible to reduction:

-

Ketone to alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ketone to a secondary alcohol, forming (3-fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanol.

-

Selective thiophene reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the thiophene ring to a tetrahydrothiophene derivative without affecting the aromatic methoxyphenyl group .

Table 2: Reduction Reaction Outcomes

| Reaction Type | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Ketone reduction | LiAlH₄/THF | 78 | 95 |

| Thiophene reduction | H₂ (1 atm)/Pd-C | 65 | 89 |

Nucleophilic Substitution Reactions

The piperidine nitrogen and fluorine atom participate in substitution reactions:

-

Piperidine N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate yields quaternary ammonium salts .

-

Fluorine displacement : Aryl fluorides react with amines (e.g., piperazine) under microwave irradiation to form aryl amine derivatives .

Table 3: Substitution Reaction Conditions

| Site | Reagent | Conditions | Major Product |

|---|---|---|---|

| Piperidine nitrogen | CH₃I, K₂CO₃ | DMF, 80°C, 12 hr | N-Methylpiperidinium salt |

| Aryl fluorine | Piperazine | DMSO, MW, 120°C, 30 min | 3-Piperazinyl-4-methoxyphenyl analog |

Acylation and Sulfonylation

The piperidine nitrogen serves as a nucleophile for acylating agents:

-

Acetylation : Reaction with acetyl chloride in dichloromethane produces an N-acetylpiperidine derivative.

-

Sulfonylation : Tosyl chloride in

Comparison with Similar Compounds

Piperidine-Linked Methanones

- Compound 11: “(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone” () Key Differences: Replaces the 3-fluoro-4-methoxyphenyl group with a 4-chlorophenyl group and substitutes the thiophen-3-yloxy moiety with a pyrimidin-2-yl group. Impact: The chlorophenyl group increases hydrophobicity compared to the fluorinated methoxyphenyl group, while the pyrimidine substituent introduces hydrogen-bonding capability. Physical Properties: Melting point = 90–92°C; Molecular weight = 302.1042; Rf = 0.18 (indicating moderate polarity) .

- EP 1 808 168 B1 Derivative: “{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone” () Key Differences: Substitutes the 3-fluoro-4-methoxyphenyl group with a 4-methoxy-thiophen-3-yl group and introduces a pyrazolo-pyrimidinyl sulfonylphenyl moiety.

Thiophene-Containing Analogues

- Compound 16C: “(4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone” () Key Differences: Features a pyridine ring with a thiophen-3-ylethynyl substituent instead of a piperidine-thiophen-3-yloxy linkage. Synthesis: Prepared via Sonogashira coupling (82% yield) using PdCl₂(PPh₃)₂ and CuI .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-fluoro-4-methoxybenzaldehyde and a piperidine-derived acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic substitution on a pre-formed piperidinyl scaffold with thiophen-3-yloxy groups may be employed, as seen in analogous fluorophenyl-piperidine systems .

- Key steps :

(i) Protect reactive functional groups (e.g., hydroxyl or amine) during acylation.

(ii) Optimize reaction temperature (typically 0–60°C) to balance yield and selectivity.

(iii) Purify via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the aromatic and piperidine rings. Fluorine coupling patterns in ¹⁹F NMR can resolve regiochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for structurally related fluorophenyl-piperidine derivatives (e.g., monoclinic crystal system, β = 91.5°) .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s selectivity for 5-HT receptor modulation?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-5-HT) in transfected HEK293 cells expressing human 5-HT receptor subtypes.

- Functional Assays : Measure cAMP accumulation or calcium flux to evaluate agonist/antagonist activity.

- Structural Insights : Compare the methoxyphenyl-thiophene scaffold to known 5-HT modulators, such as (-)-trans-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine derivatives, which show stereospecific activity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation of volatile reagents.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation .

- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional EHS guidelines .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or unreacted intermediates) .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line passage number).

- Meta-Analysis : Compare data across studies using fluorophenyl-piperidine analogs to identify structure-activity trends .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic stability.

- ADMET Prediction : Apply tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel liability .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency.

- Solvent Optimization : Replace dichloromethane with toluene or DMF to enhance solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.